molecular formula C8H6N8O2 B3823945 Triazolo[4,5-e]benzotriazole-2,7-dicarboxamide

Triazolo[4,5-e]benzotriazole-2,7-dicarboxamide

Cat. No.: B3823945
M. Wt: 246.19 g/mol
InChI Key: VPPUCACEWVYUPX-UHFFFAOYSA-N
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Description

Triazolo[4,5-e]benzotriazole-2,7-dicarboxamide is a nitrogen-rich heterocyclic compound that belongs to the triazole family. These compounds are known for their versatile chemical properties and potential biological activities. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triazolo[4,5-e]benzotriazole-2,7-dicarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzotriazole derivatives with triazole precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Triazolo[4,5-e]benzotriazole-2,7-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolo[4,5-e]benzotriazole-2,7-dicarboxylic acid, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

Triazolo[4,5-e]benzotriazole-2,7-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of triazolo[4,5-e]benzotriazole-2,7-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied. For example, in cancer research, the compound may inhibit enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

    1,2,3-Triazole: Known for its stability and wide range of applications in drug discovery and materials science.

    1,2,4-Triazole: Exhibits potent biological activities and is used in the synthesis of pharmaceuticals.

    Triazolothiadiazine: A hybrid compound with applications in medicinal chemistry and drug design.

Uniqueness: Triazolo[4,5-e]benzotriazole-2,7-dicarboxamide stands out due to its unique structure, which combines the properties of triazoles and benzotriazoles. This combination enhances its chemical stability and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

triazolo[4,5-e]benzotriazole-2,7-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N8O2/c9-7(17)15-11-3-1-2-4-6(5(3)13-15)14-16(12-4)8(10)18/h1-2H,(H2,9,17)(H2,10,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPUCACEWVYUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C3=NN(N=C31)C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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